molecular formula C6H6N2O2S2 B1214662 3-Nitro-2-pyridyl disulfide CAS No. 82650-28-0

3-Nitro-2-pyridyl disulfide

Cat. No.: B1214662
CAS No.: 82650-28-0
M. Wt: 202.3 g/mol
InChI Key: JJJBMWFBWHJKTG-UHFFFAOYSA-N
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Description

3-Nitro-2-pyridyl disulfide: is an organic compound that features a pyridine ring substituted with a nitro group and a disulfide linkage. This compound is known for its utility in various chemical and biological applications, particularly in the formation of disulfide bonds and as a thiol-protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 3-nitro-2-pyridyl disulfide typically involve large-scale oxidative coupling reactions, where thiols are oxidized to form disulfides under controlled conditions. The use of molecular oxygen as an oxidant is preferred due to its non-toxic and abundant nature .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Thiol-Disulfide Exchange: Typically involves the use of thiol-containing compounds under mild conditions.

    Oxidation: Requires oxidizing agents such as molecular oxygen or other oxidants.

Major Products:

Mechanism of Action

The primary mechanism of action for 3-nitro-2-pyridyl disulfide involves thiol-disulfide exchange reactions. The compound reacts with thiol groups to form mixed disulfides, which can then undergo further reactions. This mechanism is particularly useful in the reversible conjugation of therapeutic agents and the formation of redox-responsive materials .

Comparison with Similar Compounds

Uniqueness: 3-Nitro-2-pyridyl disulfide is unique due to the presence of the nitro group, which enhances its reactivity and stability in various chemical reactions. This makes it particularly useful in peptide synthesis and the development of redox-responsive materials .

Properties

IUPAC Name

2-(methyldisulfanyl)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S2/c1-11-12-6-5(8(9)10)3-2-4-7-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJBMWFBWHJKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSSC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701002828
Record name 2-(Methyldisulfanyl)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82650-28-0
Record name 3-Nitro-2-pyridyl disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082650280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methyldisulfanyl)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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